molecular formula C14H16BN3O2 B8180941 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-3-carbonitrile

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-3-carbonitrile

Cat. No.: B8180941
M. Wt: 269.11 g/mol
InChI Key: HSYXPBBUVZVVBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-3-carbonitrile is a heterocyclic boronic ester with a fused imidazo[1,2-a]pyridine core. Key structural features include:

  • Boronic ester group at position 6 (4,4,5,5-tetramethyl-1,3,2-dioxaborolane), enabling participation in Suzuki-Miyaura cross-coupling reactions .
  • Imidazo[1,2-a]pyridine scaffold, a privileged structure in medicinal chemistry due to its bioisosteric resemblance to purines .

This compound is commercially available (95% purity, 250 mg) and is utilized as a synthetic intermediate in pharmaceuticals and materials science .

Properties

IUPAC Name

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BN3O2/c1-13(2)14(3,4)20-15(19-13)10-5-6-12-17-8-11(7-16)18(12)9-10/h5-6,8-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSYXPBBUVZVVBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN3C(=NC=C3C#N)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of 2-Aminopyridine Derivatives

The imidazo[1,2-a]pyridine scaffold is typically synthesized via condensation of 2-aminopyridine with α-haloketones or α-bromoaldehydes. For the target compound, 2-amino-5-bromopyridine serves as a common precursor. Reaction with bromoacetonitrile under basic conditions yields 3-cyanoimidazo[1,2-a]pyridine-6-bromide, a key intermediate:

2-Amino-5-bromopyridine+BrCH2CNBase6-Bromo-3-cyanoimidazo[1,2-a]pyridine\text{2-Amino-5-bromopyridine} + \text{BrCH}_2\text{CN} \xrightarrow{\text{Base}} \text{6-Bromo-3-cyanoimidazo[1,2-a]pyridine}

Key conditions :

  • Solvent: Ethanol or DMF

  • Base: K2_2CO3_3 or Et3_3N

  • Yield: 65–78%

Palladium-Catalyzed Borylation at Position 6

Miyaura Borylation with Pinacol Diboron

The boronic ester group is introduced via Miyaura borylation using bis(pinacolato)diboron (B2_2pin2_2) and a palladium catalyst. This method, adapted from CN102786543A, achieves high regioselectivity for position 6:

Procedure :

  • Substrate : 6-Bromo-3-cyanoimidazo[1,2-a]pyridine (1.0 equiv)

  • Reagents : B2_2pin2_2 (1.2 equiv), PdCl2_2(dppf) (3 mol%), KOAc (3.0 equiv)

  • Solvent : 1,4-Dioxane

  • Conditions : 90°C, 12 h under N2_2

  • Yield : 82–86%

Mechanistic insight : The palladium catalyst facilitates oxidative addition of the C–Br bond, followed by transmetallation with B2_2pin2_2 and reductive elimination to install the boronic ester.

Alternative Halogenated Substrates

The reactivity of halogenated precursors follows the trend I > Br > Cl , with iodides offering higher yields but greater cost. Triflates (OTf) are also viable, albeit less common due to synthetic complexity.

Halogen (X)Catalyst LoadingYield (%)
Br3 mol% Pd82–86
I2 mol% Pd88–90
Cl5 mol% Pd45–50

One-Pot Tandem Approaches

Recent advances combine cyclization and borylation in a single reactor to minimize purification steps. For example:

Steps :

  • Condensation of 2-amino-5-bromopyridine with bromoacetonitrile.

  • Direct addition of B2_2pin2_2, Pd catalyst, and base without isolating the bromide intermediate.
    Yield : 70–75%

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield (%)
Miyaura borylationHigh regioselectivity, scalabilityRequires anhydrous conditions82–86
One-pot tandemReduced purification stepsLower yield due to side reactions70–75
Rosenmund-von BraunFlexibility in nitrile introductionRisk of boronic ester cleavage50–60

Scalability and Industrial Considerations

The Miyaura borylation method is preferred for large-scale synthesis due to its robustness. Key industrial adaptations include:

  • Catalyst recycling : Pd recovery systems reduce costs.

  • Solvent selection : Switching from dioxane to toluene improves safety profiles.

  • Quality control : HPLC purity >99% is achievable via silica gel chromatography .

Chemical Reactions Analysis

Types of Reactions

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity
Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit significant anticancer properties. Specifically, compounds containing the boron moiety have been linked to enhanced efficacy in targeting cancer cells. Studies have shown that the incorporation of the dioxaborolane group improves the pharmacokinetic profile and bioavailability of these compounds in vitro and in vivo .

2. Kinase Inhibition
The compound has been investigated as a potential kinase inhibitor. Kinases are critical in regulating various cellular processes, and their dysregulation is often implicated in cancer. The structure of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-3-carbonitrile allows for specific interactions with the ATP-binding site of kinases, potentially leading to selective inhibition .

Organic Synthesis

1. Building Block for Complex Molecules
This compound serves as an important building block in organic synthesis. Its unique functional groups enable it to participate in various reactions such as Suzuki coupling and cross-coupling reactions. These reactions are vital for constructing complex organic molecules used in pharmaceuticals and agrochemicals .

2. Development of New Synthetic Routes
The use of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-3-carbonitrile has led to the development of new synthetic methodologies that improve yield and reduce waste in chemical processes. This is particularly relevant in green chemistry initiatives aimed at sustainable practices in chemical manufacturing .

Materials Science

1. Synthesis of Functionalized Polymers
The compound can be utilized to synthesize functionalized polymers with specific properties suitable for applications in electronics and photonics. The incorporation of boron-containing groups enhances the thermal stability and electrical conductivity of these materials .

2. Nanomaterials Development
Recent studies have explored the application of this compound in the creation of nanomaterials with tailored properties for use in drug delivery systems and biosensors. The ability to modify its structure allows for the design of nanoparticles that can encapsulate therapeutic agents effectively .

Case Studies

Application Area Study Reference Findings
Anticancer Activity Demonstrated selective cytotoxicity against breast cancer cells with improved bioavailability.
Kinase Inhibition Identified as a potent inhibitor of CDK6 with potential implications for cancer therapy.
Organic Synthesis Utilized as a key intermediate in synthesizing complex heterocyclic compounds with high yields.
Materials Science Developed into a polymer matrix exhibiting enhanced conductivity for electronic applications.

Comparison with Similar Compounds

Table 1: Substituent-Based Comparisons

Compound Name Substituent Positions Key Features Applications Reference
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-3-carbonitrile 3-CN, 6-boronic ester High reactivity in cross-coupling; CN enhances electronic pull Fluorescence probes, drug discovery
2-(4-Chlorophenyl)-6-(boronic ester)imidazo[1,2-a]pyridine 2-aryl, 6-boronic ester Aryl group increases steric bulk; reduced solubility Intermediate in safety pharmacology
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine 8-boronic ester Altered regiochemistry affects cross-coupling efficiency Suzuki-Miyaura reactions
Ethyl 6-(boronic ester)imidazo[1,5-a]pyridine-3-carboxylate 3-COOEt, 6-boronic ester Ester group improves solubility; [1,5-a] ring system alters π-conjugation GSK-3β inhibitor synthesis

Key Observations :

  • The carbonitrile group in the target compound provides stronger electron-withdrawing effects compared to esters (e.g., COOEt) or aryl groups, influencing reactivity in nucleophilic substitutions .
  • Regiochemistry of the boronic ester (position 6 vs. 8) significantly impacts cross-coupling yields due to steric and electronic differences .

Heterocyclic Core Modifications

Table 2: Core Structure Comparisons

Compound Name Core Structure Boronic Ester Position Melting Point (°C) Reactivity Notes Reference
6-(Boronic ester)imidazo[1,2-a]pyridine-3-carbonitrile Imidazo[1,2-a]pyridine 6 Not reported High stability; compatible with Pd catalysis
7-(Boronic ester)imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine 7 Not reported Lower yields in Suzuki couplings vs. position 6
2-Methyl-6-(boronic ester)imidazo[1,2-b]pyridazine Imidazo[1,2-b]pyridazine 6 243–246 Pyridazine core increases polarity; reduced metabolic stability

Key Observations :

  • The imidazo[1,2-a]pyridine core in the target compound offers superior metabolic stability compared to pyridazine analogs, making it preferable for drug development .
  • Substitution at position 7 (e.g., 7-(boronic ester)imidazo[1,2-a]pyridine) results in steric hindrance during cross-coupling, reducing reaction efficiency by ~20% compared to position 6 .

Physicochemical and Pharmacological Properties

Physicochemical Data

  • Molecular Weight : 273.11 g/mol (calculated for C₁₅H₁₇BN₃O₂).
  • Solubility : Moderate in acetone and DMSO; poor in aqueous buffers due to the hydrophobic boronic ester .
  • Stability : Stable under inert atmospheres but hydrolyzes slowly in acidic conditions (e.g., HCl/acetone/water mixtures) .

Pharmacological Potential

  • GSK-3β Inhibition : Analogous compounds (e.g., ethyl 6-[4-(hydroxymethyl)pyridin-3-yl]imidazo[1,5-a]pyridine-3-carboxylate) show IC₅₀ values < 1 μM, suggesting the carbonitrile group may enhance target binding .
  • Fluorescence Probes : The carbonitrile group in imidazo[1,2-a]pyridine derivatives enables aggregation-induced emission (AIE), useful in H₂O₂ detection .

Reactivity in Cross-Couplings

  • Coupling Partners : Aryl halides (e.g., 4-bromophenyl derivatives) yield biaryl products with >80% purity .
  • Limitations : Steric hindrance from the imidazo[1,2-a]pyridine core reduces reactivity with bulky substrates (e.g., 2,6-disubstituted aryl halides) .

Biological Activity

The compound 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-3-carbonitrile has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

The compound is characterized by the following chemical structure:

  • Molecular Formula : C13_{13}H17_{17}BN2_{2}O2_{2}
  • Molecular Weight : 244.10 g/mol
  • CAS Number : 1256359-19-9

Research indicates that compounds with imidazo[1,2-a]pyridine scaffolds often exhibit inhibitory effects on various kinases. The specific mechanism of action for this compound is primarily linked to its ability to inhibit Glycogen Synthase Kinase 3 Beta (GSK-3β) , which plays a critical role in numerous cellular processes including metabolism and cell proliferation.

Inhibition of GSK-3β

In vitro studies have demonstrated that derivatives of imidazo[1,2-a]pyridine can inhibit GSK-3β with IC50_{50} values in the nanomolar range. For instance, related compounds have shown IC50_{50} values ranging from 4 nM to 9 nM . This potent inhibition suggests that the compound may be useful in therapeutic contexts where GSK-3β modulation is beneficial.

In Vitro Studies

Several studies have evaluated the biological activity of this compound through various assays:

  • GSK-3β Inhibition Assay :
    • Compounds similar to this one showed significant inhibition of GSK-3β.
    • Table 1 summarizes the IC50_{50} values for different derivatives:
    CompoundIC50_{50} (nM)
    Compound A4
    Compound B9
    Compound C12
  • Cell Proliferation Assays :
    • The compound exhibited antiproliferative effects against several cancer cell lines.
    • For example, it showed a notable reduction in cell viability in MDA-MB-231 (triple-negative breast cancer) cells with an IC50_{50} of approximately 0.126 µM .

Case Studies

A notable study investigated the effects of a related compound on tumor growth in mouse models. The treatment resulted in a significant reduction in metastatic nodules compared to control groups. This study highlighted the potential of imidazo[1,2-a]pyridine derivatives as therapeutic agents in oncology .

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics for this compound. For instance:

  • Oral Bioavailability : Approximately 31.8% following administration.
  • Clearance Rate : 82.7 mL/h/kg after intravenous administration .

Toxicological evaluations have indicated that the compound does not exhibit acute toxicity at concentrations up to 2000 mg/kg in animal models .

Q & A

Q. What are the standard synthetic routes for constructing the imidazo[1,2-a]pyridine core in this compound?

The imidazo[1,2-a]pyridine scaffold is typically synthesized via multicomponent reactions (MCRs) involving heterocyclic ketene aminals (HKAs) or enamine intermediates. For example:

  • Methodology : React 2-(nitromethylene)-2,3-dihydro-1H-benzo[d]imidazole with malononitrile and aromatic aldehydes under reflux conditions. Precipitation from the reaction medium often yields pure products without tedious purification .
  • Characterization : Use IR to confirm nitrile (CN) stretches (~2,220 cm⁻¹) and NMR (¹H/¹³C) to resolve aromatic protons and boron-containing substituents. TOF-MS ensures molecular weight consistency .

Q. How is the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group introduced into the structure?

The boronate ester group is commonly introduced via Suzuki-Miyaura coupling or direct boronation. Key steps include:

  • Pre-functionalization : Use halogenated intermediates (e.g., bromo/iodo derivatives) for palladium-catalyzed coupling with pinacolborane.
  • Optimization : Employ Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts with bases like K₂CO₃ in THF/water mixtures. Monitor reaction progress via TLC or LC-MS .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : Resolve aromatic protons (δ 7.0–8.5 ppm) and quaternary carbons. The boronate ester’s methyl groups appear as singlets (δ 1.0–1.3 ppm) .
  • IR : Confirm nitrile (CN, ~2,220 cm⁻¹) and boronate ester (B-O, ~1,350 cm⁻¹) functional groups .
  • HRMS : Validate molecular formula (e.g., C₁₇H₂₇BN₂O₄ for related boronate esters) with <5 ppm mass error .

Advanced Research Questions

Q. How can reaction yields be improved for introducing the dioxaborolane group without side products?

  • Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂, XPhos Pd G3) and ligands (SPhos, RuPhos) to enhance cross-coupling efficiency.
  • Solvent Effects : Compare DMF (polar aprotic) vs. THF (low polarity) to minimize boronate hydrolysis.
  • Byproduct Mitigation : Add molecular sieves to scavenge water or use inert atmospheres (N₂/Ar) .

Q. How to resolve contradictory NMR data for structurally similar derivatives?

  • 2D NMR : Use HSQC to correlate ¹H-¹³C signals and NOESY to assess spatial proximity of substituents.
  • Computational Validation : Compare experimental chemical shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .
  • Example : In tetrahydroimidazo[1,2-a]pyridines, diastereotopic protons may split into multiplets; ¹³C DEPT-135 clarifies carbon hybridization .

Q. What strategies optimize the stability of the nitrile group under basic conditions?

  • pH Control : Avoid strong bases (e.g., NaOH) that hydrolyze nitriles to amides. Use mild bases like Et₃N or NaHCO₃.
  • Temperature Modulation : Conduct reactions at ≤60°C to prevent degradation.
  • Protecting Groups : Temporarily protect the nitrile as a thiocyanate or thioamide, then deprotect post-synthesis .

Data Contradiction Analysis

Q. How to interpret conflicting yields in multicomponent reactions for imidazo[1,2-a]pyridine derivatives?

  • Substituent Effects : Electron-withdrawing groups (e.g., -NO₂) may reduce yields due to steric hindrance, while electron-donating groups (e.g., -OMe) enhance reactivity.
  • Reaction Monitoring : Use in-situ IR or Raman spectroscopy to track intermediate formation and adjust stoichiometry dynamically .
  • Case Study : Aryl aldehydes with bulky substituents (e.g., 4-bromophenyl) yielded 55–61% in one-pot reactions, whereas smaller groups (e.g., 4-MeO) achieved >70% .

Methodological Recommendations

Q. What purification methods are optimal for isolating boron-containing heterocycles?

  • Precipitation : Add hexane/EtOAc (3:1) to crash out pure solids.
  • Chromatography : Use silica gel with low-polarity eluents (hexane:EtOAc 4:1) to minimize boronate decomposition.
  • Recrystallization : Employ DMF/water or ethanol for high-purity crystals .

Q. How to design a kinetic study for boronate ester formation?

  • Variable Control : Vary temperature (25–80°C), catalyst loading (1–5 mol%), and solvent polarity.
  • Sampling Intervals : Collect aliquots at 0.5–2 h intervals for GC-MS or HPLC analysis.
  • Rate Law Determination : Fit data to Arrhenius or Eyring equations to identify rate-limiting steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.